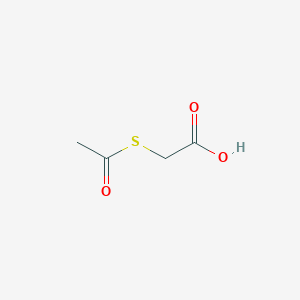
Tridec-5-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Methyllinderone can be isolated from the roots of Lindera aggregata through chromatographic fractionation . The synthetic routes for methyllinderone involve the preparation of key precursors, which are necessary for the total synthesis of related compounds like linderaspirone A and bi-linderone . Industrial production methods for methyllinderone have not been extensively documented, but the biosynthesis of Lindera cyclopentenediones in vivo has been postulated .
化学反应分析
Methyllinderone undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include hydroxyl radicals and ozone for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used . For example, methyllinderone can be converted into different derivatives through methylation and other substitution reactions .
科学研究应用
Methyllinderone has a wide range of scientific research applications. It is used in the study of breast cancer metastasis due to its ability to inhibit AP-1/STAT/ERK pathways . The compound also exhibits antifungal activities against various phytopathogenic fungi, making it a potential candidate for the development of natural pesticides . Additionally, methyllinderone has been studied for its antioxidant properties, which are important in the development of new therapeutic agents .
作用机制
Methyllinderone exerts its effects by inhibiting the AP-1/STAT/ERK pathways . This inhibition leads to a reduction in the invasion and migration rate of TPA-stimulated MCF-7 cells, which are a type of breast cancer cell . The compound’s anti-inflammatory effects are also attributed to its ability to suppress the expression of IL-8 and MMP-9 via the ERK/STAT3 pathway .
相似化合物的比较
Methyllinderone is similar to other compounds isolated from Lindera species, such as linderone, lucidone, and methyllucidone . These compounds share similar biological activities, including anti-inflammatory and antioxidant properties . methyllinderone is unique in its specific inhibition of the AP-1/STAT/ERK pathways, which makes it particularly useful in the study of breast cancer metastasis . The antioxidant activity of methyllinderone has also been compared to that of other compounds using density functional theory and other computational methods .
属性
CAS 编号 |
3984-73-4 |
|---|---|
分子式 |
C17H16O5 |
分子量 |
300.30 g/mol |
IUPAC 名称 |
4,5-dimethoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C17H16O5/c1-20-12(10-9-11-7-5-4-6-8-11)13-14(18)16(21-2)17(22-3)15(13)19/h4-10H,1-3H3/b10-9+ |
InChI 键 |
KXRUALBXWXRUTD-MDZDMXLPSA-N |
SMILES |
CCCCCCCC=CCC(=O)CC |
手性 SMILES |
COC1=C(C(=O)C(=C(/C=C/C2=CC=CC=C2)OC)C1=O)OC |
规范 SMILES |
COC1=C(C(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O)OC |
外观 |
Orange powder |
同义词 |
methyllinderone |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Methyllinderone and how does it impact fungal cells?
A1: [] Methyllinderone acts as a potent inhibitor of chitin synthase 2 (CHS2), an enzyme critical for the synthesis of chitin. Chitin is a major component of fungal cell walls, providing structural integrity. By inhibiting CHS2, methyllinderone disrupts chitin synthesis, ultimately leading to weakened cell walls and fungal cell death.
Q2: Does Methyllinderone exhibit selectivity towards specific chitin synthases?
A2: [] Yes, Methyllinderone demonstrates high specificity for chitin synthase 2 (CHS2). Studies indicate that it does not inhibit chitin synthases 1 and 3 from S. cerevisiae, and shows negligible activity against chitin synthase 1 from Candida albicans at concentrations up to 280 µg/mL. This selectivity for CHS2 makes it a promising target for antifungal drug development.
Q3: Beyond antifungal activity, what other biological activities has Methyllinderone been shown to possess?
A3: [, ] Methyllinderone exhibits promising cytotoxic activity against several cancer cell lines, including mouse melanoma (B16-F10), human acetabulum fibrosarcoma (HT1080), and chronic myelogenous leukemia (K562). Furthermore, research suggests that methyllinderone acts as an inhibitor of human chymase, an enzyme implicated in various inflammatory and cardiovascular diseases. [, ]
Q4: What is known about the structural features of Methyllinderone and its analogues that contribute to its biological activity?
A4: [, ] Methyllinderone belongs to a class of natural products called lignans, characterized by their 2,3-dibenzylbutane skeleton. Studies exploring structure-activity relationships have revealed that the N-amino-maleimide moiety with a hydrazone group, present in methyllinderone and its derivatives, plays a crucial role in antifungal activity. [] Modifications to this core structure can significantly impact potency and selectivity.
Q5: Have there been any computational studies conducted to understand the properties and behavior of Methyllinderone?
A5: [] Yes, Density Functional Theory (DFT) calculations have been employed to investigate the conformational, electronic, and antioxidant properties of methyllinderone. These studies have provided valuable insights into its stability, electron transfer mechanisms, and potential for metal chelation, all of which can influence its biological activity.
Q6: What are the potential implications of Methyllinderone's antioxidant properties?
A6: [] Theoretical studies suggest that methyllinderone exhibits antioxidant activity via electron transfer and metal chelation mechanisms. This antioxidant capacity could contribute to its therapeutic potential by protecting cells from oxidative damage, although further research is needed to confirm this.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


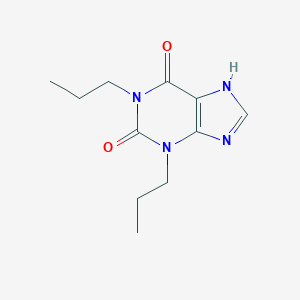
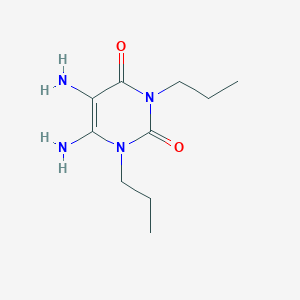


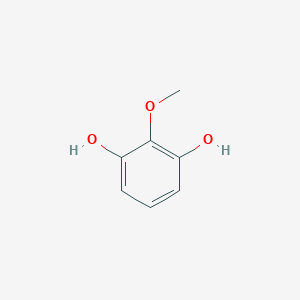
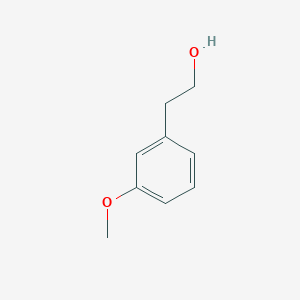

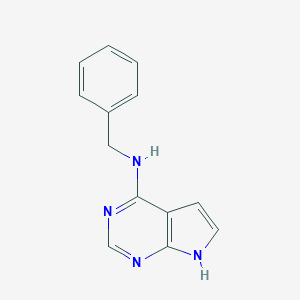
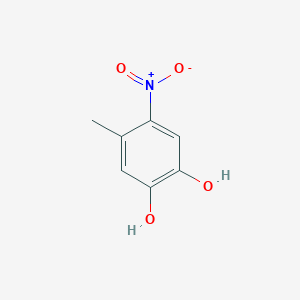
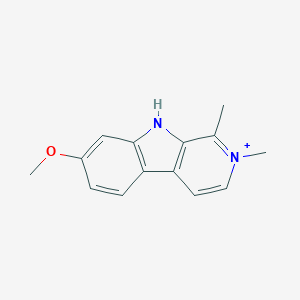

![N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B15804.png)
